molecular formula C15H19BN2O2 B13470048 1-phenyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

1-phenyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

Cat. No.: B13470048
M. Wt: 270.14 g/mol
InChI Key: FFIMJNZYJQIZQU-UHFFFAOYSA-N
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Description

1-Phenyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is a compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a phenyl group, a tetramethyl-1,3,2-dioxaborolan-2-yl moiety, and an imidazole ring, making it a valuable intermediate in various chemical processes.

Preparation Methods

The synthesis of 1-phenyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the imidazole ring and the phenylboronic ester.

    Coupling Reaction: The phenylboronic ester is then coupled with the imidazole derivative using palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out under inert conditions, typically using a base such as potassium carbonate in a solvent like toluene or ethanol.

    Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-Phenyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenylimidazole derivatives.

    Reduction: Reduction reactions can yield different imidazole-based compounds.

    Substitution: The boronic ester moiety allows for substitution reactions, particularly in Suzuki-Miyaura cross-coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole has several scientific research applications:

    Chemistry: It is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 1-phenyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester moiety interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a biaryl compound. This process is facilitated by the presence of a base, which helps in the activation of the boronic ester.

Comparison with Similar Compounds

1-Phenyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole can be compared with other boronic esters such as:

    Phenylboronic Acid: Unlike phenylboronic acid, the compound features an imidazole ring, providing additional reactivity and versatility.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound lacks the phenyl and imidazole groups, making it less versatile in certain synthetic applications.

    N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: This compound has a different substitution pattern, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of a boronic ester with an imidazole ring, making it a valuable intermediate in various chemical processes.

Properties

Molecular Formula

C15H19BN2O2

Molecular Weight

270.14 g/mol

IUPAC Name

1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)13-17-10-11-18(13)12-8-6-5-7-9-12/h5-11H,1-4H3

InChI Key

FFIMJNZYJQIZQU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CN2C3=CC=CC=C3

Origin of Product

United States

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